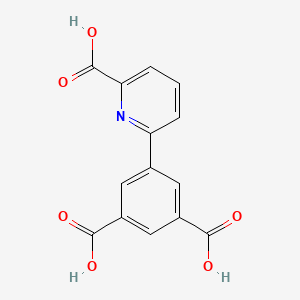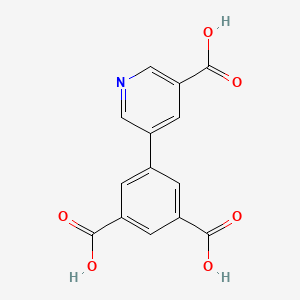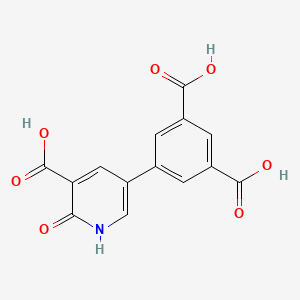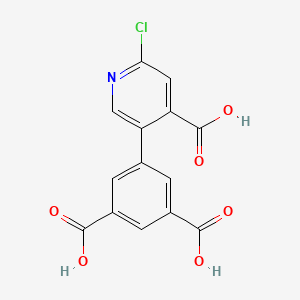![molecular formula C15H13FN2O3 B6393930 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% CAS No. 1261937-82-9](/img/structure/B6393930.png)
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid (4-FECPA) is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular formula of C11H10FNO4 and a molecular weight of 223.19 g/mol. It is a substituted picolinic acid with an ethylcarbamoyl group at the 4-position and a fluorine atom at the 3-position. 4-FECPA is a versatile compound with potential applications in biochemistry, pharmacology, and chemical biology.
科学的研究の応用
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% has a wide range of applications in scientific research. It has been used as a ligand for metal ions in coordination chemistry, as a catalyst in organic synthesis, and as a reagent for the synthesis of other compounds. In biochemistry, it has been used to study the structure and function of proteins and enzymes, and to investigate the binding of ligands to proteins. In pharmacology, it has been used to study the binding of drugs to receptors and to investigate the mechanism of action of drugs. In chemical biology, it has been used to study the structure and function of biological macromolecules such as DNA and RNA.
作用機序
The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% is not fully understood. However, it is believed to interact with proteins and enzymes through hydrogen bonding and electrostatic interactions. It is also believed to interact with nucleic acids through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% are not fully understood. However, it is believed to have a wide range of effects on proteins and enzymes, including modulating their activity and stability. It is also believed to have a wide range of effects on nucleic acids, including modulating their structure and function.
実験室実験の利点と制限
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and store. It is also a relatively non-toxic compound that can be used safely in laboratory settings. However, it is important to note that 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% is a relatively small molecule, which can limit its ability to interact with larger molecules such as proteins and nucleic acids.
将来の方向性
There are several potential future directions for the use of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% in scientific research. It could be used to study the structure and function of proteins and enzymes at a more detailed level, and to investigate the binding of drugs to receptors and the mechanism of action of drugs. It could also be used to study the structure and function of nucleic acids, and to investigate the role of small molecules in gene expression and regulation. Additionally, it could be used to study the binding of metal ions to proteins and enzymes, and to investigate the role of metal ions in biological processes. Finally, it could be used to study the interaction of small molecules with large biomolecules, and to develop new methods for drug delivery and drug targeting.
合成法
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% can be synthesized through a two-step process. The first step is the formation of the ethylcarbamoyl group. This is done by reacting 4-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The second step is the addition of the fluorine atom at the 3-position. This is done by reacting the ethylcarbamoyl group with 3-fluorobenzaldehyde in the presence of a base such as potassium carbonate.
特性
IUPAC Name |
4-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-2-17-14(19)11-4-3-9(7-12(11)16)10-5-6-18-13(8-10)15(20)21/h3-8H,2H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEOSXSCUDUIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=NC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393919.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6393927.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6393928.png)
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6393937.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6393943.png)
![2-Amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6393953.png)